B1579960 L-LYSINE:2HCL (13C6; 15N2)

L-LYSINE:2HCL (13C6; 15N2)

Cat. No.: B1579960
M. Wt: 227.05
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine:2HCl (¹³C₆; ¹⁵N₂) is a stable isotope-labeled derivative of the essential amino acid L-lysine, enriched with six ¹³C atoms and two ¹⁵N atoms. Its molecular formula is C₆¹³C₆H₁₈N₂¹⁵N₂·2HCl, with a molecular weight shift of +8 Da compared to unlabeled lysine (Δm = +6 from ¹³C and +2 from ¹⁵N). This compound is widely utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, enabling precise mass spectrometry (MS)-based quantification of protein expression across experimental conditions .

Properties

Molecular Weight

227.05

Purity

98%

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Proteomics
    • Quantitative Proteomics : L-Lysine:2HCl (13C6; 15N2) is primarily used in SILAC experiments to label proteins, enabling the quantification of lysine-containing peptides through mass spectrometry. The incorporation of heavy isotopes results in distinct mass shifts, facilitating the differentiation between labeled and unlabeled peptides during analysis .
    • Multiplexing Capabilities : Different isotopes can be used simultaneously to analyze multiple experimental conditions, enhancing the throughput of proteomic studies. For instance, using both 13C^{13}C and 15N^{15}N labeled lysine allows for the analysis of several treatment groups within the same experiment .
  • Metabolomics
    • Metabolic Pathway Analysis : The compound serves as a labeled standard in quantitative metabolomics research, aiding in the study of metabolic pathways by tracking the incorporation of labeled lysine into various metabolites . This application is crucial for understanding metabolic flux and regulation.
    • Cellular Metabolism Studies : By incorporating L-Lysine:2HCl (13C6; 15N2) into cell cultures, researchers can investigate how lysine metabolism affects cellular functions and responses to different stimuli .
  • Biochemical Research
    • Protein Modification Studies : L-Lysine is known for its role in post-translational modifications such as acetylation and succinylation. Using isotopically labeled lysine allows for detailed studies on how these modifications influence protein function and interactions .
    • Structural Biology : The compound can be utilized in NMR spectroscopy to study protein structures and dynamics, providing insights into conformational changes related to biological activity .
  • SILAC in Cancer Research
    A study utilized L-Lysine:2HCl (13C6; 15N2) to investigate protein expression changes in cancer cells under different treatment conditions. The results highlighted specific proteins that were significantly upregulated or downregulated, providing potential biomarkers for cancer progression .
  • Metabolic Flux Analysis
    In a metabolic flux analysis study, researchers tracked the incorporation of labeled lysine into metabolic intermediates in yeast. This study demonstrated how lysine metabolism influences energy production pathways, revealing insights into cellular energy regulation mechanisms .
  • Post-Translational Modification Research
    Another research project focused on lysine acetylation using L-Lysine:2HCl (13C6; 15N2). The findings indicated that specific acetylation sites correlated with changes in enzyme activity, emphasizing the importance of lysine modifications in metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Compounds

L-Lysine Variants with Alternative Isotopic Labels

Compound Name Isotopic Enrichment Molecular Weight Shift (Δm) Applications Key Advantages/Limitations References
L-Lysine:2HCl (¹³C₆; ¹⁵N₂) ¹³C₆ (99%), ¹⁵N₂ (99%) +8 Da SILAC, NeuCode, MS quantification Minimal chromatographic shift; high MS accuracy .
L-Lysine:2HCl (¹³C₆) ¹³C₆ (99%) +6 Da SILAC (light/heavy labeling) Lower cost; smaller mass shift may overlap with natural isotopes .
L-Lysine:2HCl (D₈) ²H₈ (deuterium, 97-98%) +8 Da NeuCode multiplexing Enables multiplexed experiments but may alter retention time in LC .
L-Lysine:2HCl (¹³C₁; ¹⁵N) ¹³C₁ (99%), ¹⁵N (98%) +3 Da Targeted metabolic studies Limited utility in proteomics due to small mass shift .
Key Findings:
  • ¹³C/¹⁵N vs. Deuterium : ¹³C/¹⁵N labels induce negligible chromatographic shifts, whereas deuterated lysine (D₈) may cause retention time variability, complicating liquid chromatography (LC)-MS alignment .
  • Multiplexing Capacity : Combining ¹³C₆;¹⁵N₂ lysine with D₈ lysine (NeuCode) allows simultaneous analysis of >2 experimental conditions without MS resolution loss .

Comparison with Labeled Arginine in SILAC Workflows

L-Lysine:2HCl (¹³C₆; ¹⁵N₂) is often paired with L-Arginine:HCl (¹³C₆; ¹⁵N₄) (Δm = +10 Da) to prevent labeling ambiguity in tryptic peptides. Key differences:

Parameter L-Lysine:2HCl (¹³C₆; ¹⁵N₂) L-Arginine:HCl (¹³C₆; ¹⁵N₄)
Mass Shift +8 Da +10 Da
Proteolytic Cleavage Lys-C/trypsin cleavage Trypsin cleavage (Arg residues)
Cost ~$5,000/0.25g \sim$4,928/0.25g
Research Insights:
  • Co-labeling : Simultaneous use of heavy lysine and arginine ensures complete metabolic labeling, critical for avoiding mixed isotopic signatures in peptides .
  • Cell Culture Compatibility : Both compounds require 6–8 cell doublings for >95% incorporation efficiency .

Other Isotope-Labeled Amino Acids

Examples include ¹³C/¹⁵N-labeled alanine, valine, and leucine, which are used in metabolic flux analysis but lack the SILAC-specific utility of lysine/arginine .

Performance Considerations and Challenges

  • Isotopic Purity : High purity (>98%) is critical to avoid MS signal interference .
  • Metabolic Stability : ¹³C/¹⁵N labels are metabolically inert, unlike deuterium, which may exchange with cellular water .
  • Cost-Effectiveness : ¹³C₆;¹⁵N₂ lysine is costlier than single-labeled variants but essential for high-resolution MS .

Preparation Methods

Overview of Isotopic Labeling and Synthesis

The preparation of L-Lysine:2HCl (13C6; 15N2) generally starts with the incorporation of stable isotopes into the lysine molecule. The labeling is achieved through:

The hydrochloride salt form is then prepared by reacting the isotopically labeled lysine with hydrochloric acid to improve solubility and stability.

Chemical and Physical Preparation Details

Stock Solution Preparation

L-Lysine:2HCl (13C6; 15N2) is highly soluble in water, with solubility approximately 250 mg/mL (about 1311.72 mM), requiring ultrasonic treatment or mild heating (37°C) to aid dissolution. The compound is typically stored at 2–8°C or frozen at -20°C to -80°C for long-term stability, with precautions to avoid repeated freeze-thaw cycles to prevent degradation.

Stock Solution Preparation Table:

Amount of L-Lysine:2HCl (mg) Volume of Water for 1 mM (mL) Volume of Water for 5 mM (mL) Volume of Water for 10 mM (mL)
1 5.25 1.05 0.52
5 26.23 5.25 2.62
10 52.47 10.49 5.25

Note: Volumes are approximate and calculated based on molecular weight and desired molarity.

Esterification as a Key Step in Preparation for Polymerization

In advanced synthetic applications, such as chemoenzymatic polymerization (CEP) to produce poly-L-lysine, the lysine molecule is first esterified to activate the carboxyl group for polymerization.

  • Esterification Method : Lysine hydrochloride (Lys-OH·HCl) is dissolved in ethanol with an acid catalyst, typically 5 M hydrochloric acid, under reflux conditions for 24 hours. This process forms lysine ethyl ester, which serves as a reactive monomer for subsequent polymerization.
  • Reaction Conditions : Reflux in ethanol with acid catalyst; removal of solvent by evaporation to isolate the esterified lysine.
  • Advantages : This method avoids the need for protecting side-chain amino groups due to enzyme specificity in subsequent polymerization, making it environmentally friendly and efficient.

Chemoenzymatic Polymerization (CEP) Following Esterification

After esterification, the lysine ester undergoes polymerization catalyzed by enzymes such as papain under mild aqueous conditions:

  • Buffer Conditions : Phosphate buffer (1.0 M, pH 8.0) is used.
  • Reaction Parameters : Polymerization at 40°C, stirring at 800 rpm for 4 hours.
  • Outcome : Formation of α-linked poly-L-lysine with a degree of polymerization up to 18 and conversion rates around 31% from nonesterified lysine.
  • Purification : Ultrafiltration to remove enzyme and isolate the polymer.

While this polymerization is more relevant to producing poly-L-lysine, the esterification step is critical in the preparation of lysine derivatives and can be adapted for isotopically labeled lysine.

Summary Table of Preparation Parameters

Step Conditions/Notes Purpose/Outcome
Isotopic Incorporation Use of ^13C and ^15N enriched precursors Production of isotopically labeled lysine
Hydrochloride Salt Formation Reaction with HCl Improves solubility and stability
Stock Solution Preparation Dissolution in water, ultrasonic bath, heating to 37°C Achieve clear, stable solution for research use
Esterification (for polymer) Lys-OH·HCl + EtOH + 5 M HCl, reflux 24 h Formation of lysine ethyl ester monomer
Chemoenzymatic Polymerization Phosphate buffer pH 8, 40°C, papain catalyst, 4 h stirring Synthesis of α-linked poly-L-lysine
Storage Solid: 2–8°C; Solution: -80°C (6 months), -20°C (1 month) Maintain compound integrity and purity

Research Findings and Applications

  • The esterification and subsequent polymerization methods demonstrate that isotopically labeled lysine can be chemically modified without losing the isotopic labels, enabling its use in advanced biochemical and polymer research.
  • The high solubility and stability of L-Lysine:2HCl (13C6; 15N2) make it suitable for preparing stock solutions for metabolic studies and tracer experiments.
  • The preparation methods emphasize environmentally friendly and mild conditions, aligning with green chemistry principles.

Q & A

Basic: How is L-Lysine:2HCl (13C6; 15N2) synthesized, and what analytical methods validate its isotopic purity?

Answer:
L-Lysine:2HCl (13C6; 15N2) is synthesized via microbial fermentation using isotope-enriched precursors (e.g., 13C-glucose and 15N-ammonium salts) in a controlled bioreactor. Post-synthesis, the compound is purified via ion-exchange chromatography and crystallized as the dihydrochloride salt. Isotopic purity (>98%) is validated using nuclear magnetic resonance (NMR) for 13C/15N enrichment ratios and mass spectrometry (MS) to confirm absence of unlabeled contaminants. Quality control includes certificates of analysis (COA) detailing isotopic abundance and chromatographic purity (e.g., HPLC) .

Basic: What methodological considerations ensure accurate quantification of L-Lysine:2HCl (13C6; 15N2) in cell culture media?

Answer:
Accurate quantification requires:

  • Calibration curves using matrix-matched standards to account for media interference.
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for specific transitions (e.g., m/z 147 → 84 for labeled lysine).
  • Internal standards such as deuterated lysine (e.g., L-Lysine-d4) to correct for ion suppression/enhancement.
    Validation should include spike-recovery experiments (85–115% recovery) and inter-day precision (<10% CV) .

Advanced: How should SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments be designed using L-Lysine:2HCl (13C6; 15N2) for protein turnover studies?

Answer:

  • Labeling duration: Ensure >8 cell doublings to achieve >95% isotopic incorporation (validated via MS).
  • Media formulation: Use lysine/arginine-free DMEM supplemented with 13C6;15N2-lysine and heavy isotopes of arginine (e.g., 13C6;15N4-arginine) to prevent metabolic cross-talk.
  • Quench experiments: Combine pulsed SILAC with cycloheximide to arrest translation, enabling time-resolved measurement of protein degradation rates.
  • Data normalization: Apply intensity-based normalization to correct for batch effects .

Advanced: What strategies resolve isotopic interference in multiplexed SILAC experiments combining L-Lysine:2HCl (13C6;15N2) with other heavy isotopes?

Answer:

  • Mass defect filtering: Use high-resolution mass spectrometers (Orbitrap/TOF) to distinguish 13C6;15N2-lysine (+8.0142 Da) from other labels (e.g., deuterium).
  • MS/MS fragmentation: Confirm peptide identities via diagnostic y-ions specific to the isotopic signature.
  • Computational tools: Software like MaxQuant or Skyline can deconvolute overlapping isotopic clusters using predefined mass shifts .

Data Contradiction: How to address discrepancies in metabolic flux data attributed to incomplete labeling of L-Lysine:2HCl (13C6;15N2)?

Answer:

  • Troubleshooting steps:
    • Validate labeling efficiency via LC-MS of intracellular lysine pools.
    • Adjust culture conditions (e.g., extend labeling time, optimize media exchange).
    • Use kinetic modeling (e.g., Isotopomer Spectral Analysis) to correct for partial labeling.
  • Common pitfalls: Cross-contamination with unlabeled lysine from serum or cell lysis; always use dialyzed serum and verify lysine-free conditions .

Advanced: What cross-disciplinary applications leverage the unique properties of L-Lysine:2HCl (13C6;15N2)?

Answer:

  • Protein-protein interaction studies: Pair with 13C6-glucose for dual isotopic tracing to differentiate newly synthesized vs. recycled proteins in pull-down assays.
  • Metabolic flux analysis (MFA): Integrate with 13C metabolic tracer analysis to map lysine-derived pathways (e.g., saccharopine pathway in cancer cells).
  • Structural biology: Utilize 13C/15N-enriched lysine for NMR-based protein structure determination, enhancing signal resolution in large complexes .

Basic: How to verify batch-to-batch consistency of L-Lysine:2HCl (13C6;15N2) for longitudinal studies?

Answer:

  • Batch testing: Require vendors to provide COAs with isotopic enrichment (via elemental analysis-MS) and chromatographic purity (HPLC-UV).
  • In-house validation: Perform NMR to confirm 13C/15N incorporation at all labeled positions (e.g., ε-amino group).
  • Stability testing: Store at −80°C in desiccated form; test for hygroscopicity-induced degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How does isotopic scrambling affect data interpretation in studies using L-Lysine:2HCl (13C6;15N2)?

Answer:

  • Mechanism: Scrambling occurs via transamination reactions, redistributing 15N to other amino acids (e.g., glutamate).
  • Mitigation: Use transaminase inhibitors (e.g., aminooxyacetate) or employ 13C-only labels for nitrogen-sensitive assays.
  • Detection: Monitor 15N leakage via GC-MS analysis of intracellular metabolites .

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